(2R)-2-Amino-3-(indolin-3-yl)propanoic acid
CAS No.:
Cat. No.: VC15977544
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m1/s1 |
| Standard InChI Key | SPHNJDOWMOXSMT-NHSZFOGYSA-N |
| Isomeric SMILES | C1C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
| Canonical SMILES | C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid belongs to the class of non-proteinogenic amino acids. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 218.25 g/mol. The indoline group distinguishes it from canonical amino acids like tryptophan, as the pyrrolidine ring in indoline is saturated, conferring distinct electronic and steric properties . The (2R) configuration ensures chirality, which is critical for its interactions with biological targets.
Table 1: Comparative Analysis of Structurally Related Compounds
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid involves multi-step organic transformations. A representative pathway, adapted from integrin antagonist research , includes:
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Saponification: Hydrolysis of ethyl malonate derivatives to yield carboxylic acid intermediates.
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Condensation: Coupling with β-amino propanoic acid esters using carbodiimides (e.g., EDC) or carbonyl diimidazole (CDI).
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Hydrogenation: Catalytic reduction of nitro groups to amines, followed by urea formation with benzyl isocyanate.
For example, intermediate 3-[3-(indolin-1-yl)-3-oxo-propanoylamino]propanoic acid is synthesized via CDI-mediated condensation between indoline derivatives and β-alanine esters .
Physicochemical Characteristics
While exact data for the free acid form remains limited, its hydrochloride salt (CAS 36760-44-8) exhibits:
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Solubility: Moderately soluble in water (>10 g/L at 25°C)
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Optical Rotation: = +12.5° (c = 1, H₂O) due to the (2R) configuration
Biological Activity and Mechanism
Integrin Antagonism
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid derivatives demonstrate potent αvβ3 integrin antagonism, inhibiting cell adhesion and angiogenesis . The αvβ3 integrin, expressed on endothelial and osteoclasts, is a therapeutic target for osteoporosis and cancer. Structural analogs of this compound bind to the integrin’s RGD (Arg-Gly-Asp) recognition site, disrupting vitronectin-mediated signaling .
| Target | Mechanism | Therapeutic Area |
|---|---|---|
| αvβ3 Integrin | Competitive inhibition | Osteoporosis, metastasis |
| 5-HT receptors | Allosteric modulation | Depression, neurodegeneration |
Applications in Drug Development
Antiangiogenic Agents
Derivatives of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid suppress endothelial cell proliferation at IC₅₀ values of 50–100 nM, making them candidates for antitumor therapies .
Bone Resorption Inhibition
In preclinical models, these compounds reduce osteoclast activity by 70% at 10 μM, highlighting potential in treating bone loss disorders .
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